molecular formula C11H10O3 B1610933 methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate CAS No. 71005-11-3

methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate

Cat. No. B1610933
CAS RN: 71005-11-3
M. Wt: 190.19 g/mol
InChI Key: IWXPLHPHGIOZRR-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate, also known as Isatin Methyl Ester, is a chemical compound that has gained significant attention in scientific research due to its various applications in the fields of pharmacology, medicinal chemistry, and organic synthesis. The compound is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 172-174°C.

Scientific Research Applications

Synthesis of Antiviral Agents

Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate: is utilized in the synthesis of purinyl- and pyrimidinylcarbanucleosides, which exhibit antiviral activities . These compounds are crucial in the development of new medications to combat viral infections.

Organic Synthesis Intermediates

This compound serves as an intermediate in various organic synthesis processes . Its reactivity allows for the construction of complex molecular structures, which are essential in pharmaceutical research and development.

Material Science

In material science, methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate can be used to modify the properties of polymers and create new materials with desired characteristics such as increased durability or specific conductivity .

Chemical Biology

Researchers use this compound as a tool to probe biological systems . It helps in understanding the interaction between small molecules and biological macromolecules, leading to insights into enzyme function and disease mechanisms.

Catalysis

The compound finds application in catalysis, where it can act as a ligand to metal catalysts or as a catalyst itself in certain organic reactions . This is particularly valuable in developing more efficient and sustainable chemical processes.

Analytical Chemistry

In analytical chemistry, methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate is used as a standard or reference compound in chromatography and mass spectrometry to identify and quantify other substances .

properties

IUPAC Name

methyl 3-oxo-1,2-dihydroindene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)8-4-2-3-7-5-6-9(12)10(7)8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXPLHPHGIOZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575674
Record name Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate

CAS RN

71005-11-3
Record name Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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